molecular formula C17H20N4O3 B2533711 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide CAS No. 2034247-93-1

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide

Cat. No.: B2533711
CAS No.: 2034247-93-1
M. Wt: 328.372
InChI Key: PQZBVMQFTRJVIP-JOCQHMNTSA-N
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Description

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Methodologies

In the domain of synthetic organic chemistry, the research on compounds structurally related to 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide showcases innovative methodologies for creating complex heterocyclic compounds. Davoodnia et al. (2008) highlighted a rapid and efficient synthesis approach for isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which are structurally related to the mentioned compound, utilizing microwave irradiation and solid acid catalysis under solvent-free conditions, leading to higher yields and faster reactions (Davoodnia et al., 2008). Similarly, Pätzel and Liebscher (1993) described a ring transformation method to synthesize related heterocyclic structures, demonstrating the versatility of these methodologies in accessing diverse heterocyclic scaffolds (Pätzel & Liebscher, 1993).

Biological Applications

Isoxazolopyrimidines have been identified as novel small-molecule correctors for the cystic fibrosis mutant protein ΔF508-CFTR, highlighting their potential therapeutic applications. Yu et al. (2010) synthesized and evaluated a series of isoxazolo[5,4-d]pyrimidine analogues, demonstrating their efficacy in enhancing halide transport in ΔF508-CFTR cells, with several analogues showing low micromolar potency (Yu et al., 2010). Furthermore, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, providing insight into the diverse biological activities of these compounds and their potential for therapeutic development (Rahmouni et al., 2016).

Chemical Properties and Transformations

Research has also focused on understanding the chemical properties and potential transformations of these compounds. Hassan et al. (2014) investigated the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, contributing to the understanding of their chemical behavior and potential as anticancer agents (Hassan et al., 2014). This research underscores the importance of detailed chemical analysis in the development of novel compounds with potential biological applications.

Properties

IUPAC Name

5-cyclopropyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(14-10-15(24-21-14)11-2-3-11)20-12-4-6-13(7-5-12)23-17-18-8-1-9-19-17/h1,8-13H,2-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZBVMQFTRJVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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